Methyl 3,4-dichloro-5-nitro-2-furoate
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Overview
Description
Methyl 3,4-dichloro-5-nitro-2-furoate is a chemical compound that has been widely used in scientific research. It is a synthetic organic compound that is primarily used as a reagent in organic chemistry. The compound is known for its unique properties, which make it an important tool in various research fields.
Mechanism Of Action
The mechanism of action of Methyl 3,4-dichloro-5-nitro-2-furoate is not well understood. However, it is believed that the compound acts as an electrophile, which reacts with nucleophiles to form covalent bonds. The compound is known to react with various nucleophiles, including amines, alcohols, and thiols.
Biochemical And Physiological Effects
Methyl 3,4-dichloro-5-nitro-2-furoate has no known biochemical or physiological effects on living organisms. The compound is primarily used in vitro for various research purposes.
Advantages And Limitations For Lab Experiments
Methyl 3,4-dichloro-5-nitro-2-furoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. The compound is also relatively inexpensive, making it an ideal reagent for various research purposes. However, the compound has limitations, including its low solubility in water, which limits its use in aqueous reactions.
Future Directions
There are several future directions for the use of Methyl 3,4-dichloro-5-nitro-2-furoate in scientific research. One potential application is in the synthesis of new pharmaceutical compounds. The compound can also be used in the development of new agrochemicals. Additionally, the compound can be used in the synthesis of new materials with unique properties. Further research is needed to explore the full potential of Methyl 3,4-dichloro-5-nitro-2-furoate in various research fields.
Conclusion:
Methyl 3,4-dichloro-5-nitro-2-furoate is a synthetic organic compound that has been widely used in scientific research. The compound is primarily used as a reagent in organic chemistry for the synthesis of various organic compounds. The compound has several advantages for lab experiments, including its stability and low cost. Additionally, the compound has several future directions for research, including the synthesis of new pharmaceutical compounds and agrochemicals. Further research is needed to explore the full potential of Methyl 3,4-dichloro-5-nitro-2-furoate in various research fields.
Synthesis Methods
The synthesis of Methyl 3,4-dichloro-5-nitro-2-furoate involves the reaction of 3,4-dichloro-5-nitro-2-furancarboxylic acid with methanol in the presence of a catalyst. The reaction results in the formation of Methyl 3,4-dichloro-5-nitro-2-furoate. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Scientific Research Applications
Methyl 3,4-dichloro-5-nitro-2-furoate has been widely used in scientific research for various purposes. It is primarily used as a reagent in organic chemistry for the synthesis of various organic compounds. The compound is also used in the synthesis of pharmaceutical compounds and agrochemicals.
properties
CAS RN |
122587-23-9 |
---|---|
Product Name |
Methyl 3,4-dichloro-5-nitro-2-furoate |
Molecular Formula |
C6H3Cl2NO5 |
Molecular Weight |
239.99 g/mol |
IUPAC Name |
methyl 3,4-dichloro-5-nitrofuran-2-carboxylate |
InChI |
InChI=1S/C6H3Cl2NO5/c1-13-6(10)4-2(7)3(8)5(14-4)9(11)12/h1H3 |
InChI Key |
AUKVSIJCWIMUMD-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C(=C(O1)[N+](=O)[O-])Cl)Cl |
Canonical SMILES |
COC(=O)C1=C(C(=C(O1)[N+](=O)[O-])Cl)Cl |
Other CAS RN |
122587-23-9 |
Origin of Product |
United States |
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